molecular formula C13H15NO2 B14872428 5,7-dimethyl-1-propyl-1H-indole-2,3-dione

5,7-dimethyl-1-propyl-1H-indole-2,3-dione

Cat. No.: B14872428
M. Wt: 217.26 g/mol
InChI Key: LTPRWUGTSUTAOM-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-propylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-1-propylindoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dimethyl-1-propylindole with an oxidizing agent to form the desired dione. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-1-propylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5,7-Dimethyl-1-propylindoline-2,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1-propylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-1-propylindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5,7-dimethyl-1-propylindole-2,3-dione

InChI

InChI=1S/C13H15NO2/c1-4-5-14-11-9(3)6-8(2)7-10(11)12(15)13(14)16/h6-7H,4-5H2,1-3H3

InChI Key

LTPRWUGTSUTAOM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2C(=O)C1=O)C)C

Origin of Product

United States

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